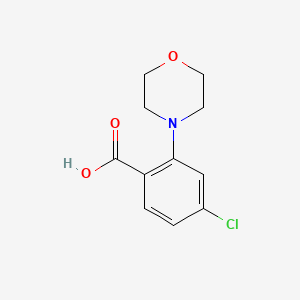

4-Chloro-2-morpholinobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYFFVBBYOBWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Morpholinobenzoic Acid and Analogues

Retrosynthetic Analysis of the 4-Chloro-2-morpholinobenzoic Acid Structure

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in For this compound, the primary disconnections are typically made at the C-N bond of the morpholine (B109124) ring and the C-Cl and C-COOH bonds on the benzene (B151609) ring. amazonaws.comscribd.com

A logical retrosynthetic approach would involve two main bond-breaking steps:

C-N Bond Disconnection: This is a common strategy for amines and ethers, suggesting a nucleophilic substitution or a coupling reaction to form the bond between the morpholine nitrogen and the aromatic ring. amazonaws.comscribd.com This leads to a dichlorobenzoic acid derivative and morpholine as synthons.

Functional Group Interconversion (FGI): The carboxylic acid and chloro groups can be traced back to simpler functionalities. For instance, a carboxylic acid can be formed from the oxidation of a methyl group, and a chloro group can be introduced via a Sandmeyer reaction from an amino group. lkouniv.ac.inscribd.com

This analysis reveals two plausible synthetic pathways:

Pathway A: Start with a dichlorinated benzoic acid and introduce the morpholine ring via nucleophilic aromatic substitution or a catalyzed coupling reaction.

Pathway B: Begin with a substituted aniline, perform the necessary halogenation and morpholine introduction steps, and finally, convert a precursor group (like a methyl or nitrile) into the carboxylic acid.

Established Synthetic Routes to the Benzoic Acid Core with Halogenation

The synthesis of the substituted benzoic acid core is a critical step. Several established methods exist for the preparation of halogenated benzoic acids. google.com

Direct Halogenation of Benzoic Acid: Benzoic acid can undergo electrophilic aromatic substitution with halogens in the presence of a Lewis acid catalyst like ferric chloride or aluminum chloride. embibe.comyoutube.com However, the carboxyl group is a meta-directing deactivator, which would lead to 3-chlorobenzoic acid, not the desired 4-chloro isomer. youtube.com

Oxidation of Substituted Toluenes: A common industrial method for producing benzoic acid and its derivatives is the oxidation of the corresponding toluene. wikipedia.orggoogle.com For 4-chlorobenzoic acid, the starting material would be p-chlorotoluene, which is oxidized using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with air. wikipedia.orgorgsyn.org

Sandmeyer Reaction: This reaction provides a versatile method for introducing a halogen to an aromatic ring starting from an aniline. wikipedia.orgorganic-chemistry.org For the synthesis of 4-chlorobenzoic acid, one could start with 4-aminobenzoic acid (PABA). wikipedia.org The amino group is converted to a diazonium salt, which is then treated with a copper(I) chloride solution to yield 4-chlorobenzoic acid. wikipedia.orgnih.gov This method is particularly useful for obtaining substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| Benzoic Acid | Cl₂, FeCl₃/AlCl₃ | m-Chlorobenzoic Acid | Meta-directing effect of COOH group. youtube.com |

| p-Chlorotoluene | KMnO₄ or O₂, Catalyst | 4-Chlorobenzoic Acid | Industrial method, high yield. wikipedia.orgorgsyn.org |

| 4-Aminobenzoic Acid | 1. NaNO₂, HCl 2. CuCl | 4-Chlorobenzoic Acid | Versatile for specific isomer synthesis. wikipedia.orgnih.gov |

Strategies for the Introduction and Functionalization of the Morpholine Ring

The introduction of the morpholine ring onto the aromatic core is a key transformation. Morpholine is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. nih.govresearchgate.netacs.org

Several methods can be employed for this C-N bond formation:

Nucleophilic Aromatic Substitution (SNA_r): This reaction involves the displacement of a leaving group (like a halogen) on an activated aromatic ring by a nucleophile (morpholine). For the synthesis of this compound, starting from 2,4-dichlorobenzoic acid, the chlorine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid group.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. libretexts.orgwikipedia.orgwuxiapptec.com It allows for the coupling of an aryl halide (or triflate) with an amine (morpholine) under relatively mild conditions. This method offers excellent functional group tolerance and is widely used in pharmaceutical synthesis. libretexts.orgacs.org The choice of palladium precursor, ligand, and base is crucial for optimizing the reaction. wuxiapptec.com

Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. While effective, it often requires harsh reaction conditions (high temperatures).

| Reaction Type | Catalyst/Reagents | Key Features |

| Nucleophilic Aromatic Substitution | Base | Requires an activated aromatic ring. |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Mild conditions, high functional group tolerance. libretexts.orgwuxiapptec.com |

| Ullmann Condensation | Copper catalyst, Base | Often requires high temperatures. |

The functionalization of the morpholine ring itself can also be a strategic consideration in the synthesis of analogues. mdpi.comacs.orgnih.gov

Emerging Synthetic Approaches: Catalytic and Stereoselective Syntheses

Modern synthetic chemistry is increasingly focused on the development of more efficient and selective catalytic methods.

Advanced Catalytic Systems: Research continues to refine catalytic systems for C-N bond formation, including the development of more active and stable palladium and copper catalysts. These advancements aim to lower catalyst loading, broaden the substrate scope, and improve reaction efficiency.

Stereoselective Synthesis: For analogues of this compound that may contain chiral centers, stereoselective synthesis is crucial. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. nih.govnih.gov For instance, stereoselective methods for the synthesis of substituted morpholines have been developed using polymer-supported synthesis and enzyme-catalyzed resolutions. nih.govnih.gov

Green Chemistry Principles in the Synthesis of Aromatic Carboxylic Acids

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic carboxylic acids to minimize environmental impact. numberanalytics.com

Key green chemistry considerations include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a major focus. nih.govmdpi.commdpi.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. snu.ac.kr

Catalysis: The use of catalytic reagents over stoichiometric ones reduces waste and often leads to milder reaction conditions. nih.govmdpi.com

Renewable Feedstocks: Exploring the use of renewable resources as starting materials instead of fossil-fuel-based ones. snu.ac.kr

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Recent studies have demonstrated the use of quartz sand as a recyclable solid-phase medium for the synthesis of aromatic ketones, a potential precursor to carboxylic acids, under solvent-free conditions. acs.orgacs.org Additionally, the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant has been reported. nih.gov

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful process optimization and scale-up. acs.org

Key considerations include:

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation.

Reagent and Solvent Selection: Choosing cost-effective and readily available reagents and solvents that are also safe and environmentally friendly.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification.

Safety: Conducting a thorough safety assessment of the process, especially when handling potentially hazardous reagents or intermediates.

Continuous Flow Chemistry: For large-scale production, continuous flow processes can offer advantages over batch processes in terms of safety, efficiency, and consistency. wipo.int

For reactions like the Buchwald-Hartwig amination, specific guidelines for scale-up include using oven-dried glassware, preheating oil baths to avoid temperature spikes, and maintaining an inert atmosphere. sigmaaldrich.com

Reaction Chemistry and Transformative Potential of 4 Chloro 2 Morpholinobenzoic Acid

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of derivatization for 4-chloro-2-morpholinobenzoic acid. Its reactivity is characteristic of standard carboxylic acids, primarily involving nucleophilic acyl substitution. These transformations allow for the coupling of various molecular fragments to the scaffold, significantly altering its physicochemical properties.

Key reactions involving the carboxylic acid moiety include:

Esterification: In the presence of an acid catalyst, reaction with various alcohols yields the corresponding esters. This reaction is fundamental for modifying the lipophilicity and steric bulk of the molecule.

Amidation: Conversion to amides is readily achieved by first activating the carboxylic acid, typically by forming an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting highly reactive acyl chloride can then be treated with a wide range of primary or secondary amines to form the corresponding amide bond. youtube.com Alternatively, direct coupling with amines using peptide coupling agents (e.g., DCC, EDC) is a common strategy.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (4-chloro-2-morpholinophenyl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation introduces a new reactive handle for further synthetic modifications.

Decarboxylation: While generally requiring harsh conditions, decarboxylation can be induced under specific circumstances, removing the carboxyl group and yielding 4-chloro-1-morpholinobenzene.

Conversion to Acyl Halides: As mentioned, reaction with thionyl chloride or similar halogenating agents provides the acyl chloride derivative. youtube.com This intermediate is not typically isolated but used in situ due to its high reactivity, serving as a key precursor for esters and amides. youtube.com

The following table summarizes the primary transformations of the carboxylic acid group:

Table 1: Reactions of the Carboxylic Acid Functionality

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂) | Amide |

| Amidation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., EDC) | Amide |

| Reduction | LiAlH₄, followed by H₂O workup | Primary Alcohol |

Chemical Transformations Involving the Aromatic Ring System (Electrophilic and Nucleophilic Aromatic Substitution)

The benzene (B151609) ring of this compound is substituted with three distinct groups that influence its reactivity towards both electrophilic and nucleophilic attack. The morpholine (B109124) group is an activating, ortho-, para-director; the chloro group is a deactivating, ortho-, para-director; and the carboxylic acid is a deactivating, meta-director.

Electrophilic Aromatic Substitution (EAS)

The powerful activating and directing effect of the morpholine amino group dominates the regioselectivity of electrophilic aromatic substitution. Electrophilic attack will preferentially occur at the positions ortho and para to the morpholine. The para position (C-5) is the most likely site for substitution due to reduced steric hindrance compared to the ortho position (C-3), which is flanked by both the morpholine and carboxylic acid groups.

Common EAS reactions include:

Nitration: Using nitric acid and sulfuric acid introduces a nitro group, primarily at the 5-position.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid would likely yield the 5-bromo derivative.

Friedel-Crafts Acylation/Alkylation: These reactions are often challenging on this substrate due to the deactivating nature of the carboxyl group and potential side reactions with the morpholine nitrogen. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the carboxylic acid group, combined with the presence of a halogen, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The chlorine atom at the C-4 position serves as a leaving group. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.orglumenlearning.com

This pathway is crucial for introducing a wide variety of substituents at the C-4 position.

Substitution with Amines: Reaction with primary or secondary amines can displace the chloride to form substituted 2-morpholino-4-aminobenzoic acids.

Substitution with Alkoxides: Treatment with sodium methoxide (B1231860) or other alkoxides can yield the corresponding 4-alkoxy-2-morpholinobenzoic acid derivatives.

Cross-Coupling Reactions: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. To achieve this, the carboxylic acid might first be converted to a boronic acid or ester derivative, or the chloro-substituent itself can be coupled with an appropriate organoboron reagent. nih.govbldpharm.com

Table 2: Aromatic Substitution Reactions

| Reaction Type | Position of Attack | Key Reagents | Typical Product |

|---|---|---|---|

| Electrophilic Nitration | C-5 | HNO₃, H₂SO₄ | 4-Chloro-2-morpholino-5-nitrobenzoic acid |

| Nucleophilic Substitution | C-4 | Nucleophile (e.g., R₂NH, RO⁻) | 4-(Substituted)-2-morpholinobenzoic acid |

Reactions of the Morpholine Heterocycle and its Derivatives

The morpholine moiety offers additional sites for chemical modification, primarily centered on the reactivity of the secondary amine nitrogen.

The nitrogen atom in the morpholine ring is nucleophilic and weakly basic (pKa of morpholine is ~8.5). nih.gov It can readily participate in several types of reactions:

N-Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups onto the morpholine nitrogen.

N-Acylation: The nitrogen can be acylated by reacting with acyl chlorides or acid anhydrides, forming an amide linkage. For instance, reacting the scaffold with chloroacetyl chloride would yield the N-chloroacetyl derivative. jocpr.com

Mannich Reaction: The morpholine nitrogen can act as the amine component in a Mannich reaction, reacting with formaldehyde (B43269) and a suitable C-H acidic compound to form a Mannich base. researchgate.net

Cycloaddition Reactions: The morpholine group can direct or participate in cycloaddition reactions. For example, it can act as a nucleophile to initiate reactions with activated alkenes. beilstein-journals.org

These reactions on the morpholine ring are valuable for fine-tuning the steric and electronic properties of the molecule, often to modulate its biological activity or solubility. nih.gov

Derivatization Strategies for the this compound Scaffold

The combination of three reactive sites makes this compound an excellent building block for constructing libraries of complex molecules, particularly in medicinal chemistry and materials science. nih.gov Derivatization strategies often involve a stepwise modification of the functional groups to build molecular diversity.

A common strategy involves using one functional group as an anchor for solid-phase synthesis while modifying the others. nih.gov

Immobilization: The carboxylic acid is often used to anchor the molecule to a solid support, such as a Rink amide resin. nih.gov

Modification of the Aromatic Ring: With the molecule attached to the resin, the chloro group at C-4 can be displaced via SNAr with a variety of nucleophiles (e.g., amines, thiols, alkoxides). nih.gov Alternatively, palladium-catalyzed cross-coupling reactions can be performed to introduce aryl or alkyl groups. nih.gov

Modification of the Morpholine Ring: The morpholine nitrogen can be derivatized as described in section 3.3.

Cleavage and Further Modification: After the desired modifications are complete, the final product is cleaved from the resin. The now-free carboxylic acid can be further derivatized in solution phase if needed.

Another key strategy involves converting one of the functional groups into a different reactive handle. For example, the carboxylic acid can be transformed into a boronic acid, creating a (4-chloro-2-morpholinophenyl)boronic acid derivative. bldpharm.com This intermediate is a versatile substrate for Suzuki coupling reactions, allowing for the formation of biaryl structures.

Table 3: Example Derivatization Strategies

| Initial Reaction Site | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| Carboxylic Acid | Immobilization on Rink Resin | Resin-bound scaffold | Solid-phase synthesis anchor nih.gov |

| Chloro Group | Nucleophilic Aromatic Substitution | 4-amino/alkoxy/thioether derivatives | Introduce diverse functional groups nih.gov |

| Chloro Group | Suzuki-Miyaura Coupling | 4-Aryl derivatives | Build biaryl complexity nih.gov |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and optimizing reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The mechanism is well-established as a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon bearing the chlorine atom (C-4), breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic ring and onto the electron-withdrawing carboxylic acid group. In the second step, the leaving group (chloride ion) is eliminated, and aromaticity is restored. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the transition states and intermediates, explaining the observed regioselectivity of the nucleophilic attack. mdpi.com

Electrophilic Aromatic Substitution (EAS): This proceeds via the formation of a positively charged benzenonium ion intermediate (also known as an arenium ion or sigma complex). scranton.edu The positions of electrophilic attack are dictated by the ability of the existing substituents to stabilize this cation. The morpholine group, through resonance donation from its nitrogen atom, provides strong stabilization for intermediates formed from attack at the ortho and para positions, thus directing the regiochemical outcome.

Reactions on the Morpholine Nitrogen: Reactions such as N-acylation involve a standard nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. jocpr.com The nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic carbonyl, leading to a tetrahedral intermediate which then collapses to form the final amide product. jocpr.comresearchgate.net

Detailed mechanistic studies for novel transformations might employ techniques like in-situ NMR spectroscopy to observe intermediates, kinetic analysis to determine rate laws, and isotopic labeling to trace the path of atoms through the reaction. beilstein-journals.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Proton and Carbon Resonance Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

For a complete and unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR techniques are employed. rsc.org These include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comsdsu.edu It helps in establishing the connectivity of proton spin systems within the molecule. github.io

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. youtube.comsdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and detailed assignment of all proton and carbon resonances in the 4-Chloro-2-morpholinobenzoic acid molecule can be achieved.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Carboxylic Acid (-COOH) | ~13.0 | ~168.0 | s | - |

| Aromatic CH | 7.8 - 8.2 | 125.0 - 140.0 | m | - |

| Aromatic C-Cl | - | ~135.0 | - | - |

| Aromatic C-N | - | ~150.0 | - | - |

| Aromatic C-COOH | - | ~130.0 | - | - |

| Morpholine (B109124) (-CH₂-N) | ~3.0 - 3.4 | ~53.0 | t | - |

| Morpholine (-CH₂-O) | ~3.8 - 4.2 | ~66.0 | t | - |

Note: This table presents expected chemical shift ranges and is for illustrative purposes. Actual values would be determined from experimental spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key vibrational bands would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-Cl stretching, C-N stretching of the morpholine ring, and C-O-C stretching of the ether linkage in the morpholine ring. researchgate.net

Raman Spectroscopy: This technique involves scattering of monochromatic light from the molecule. chemicalbook.com The scattered light can have a different frequency, and this frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is often complementary to FT-IR, as some vibrations that are weak in FT-IR may be strong in Raman, and vice versa.

Together, FT-IR and Raman spectra provide a unique "molecular fingerprint" for this compound, confirming the presence of its key functional groups. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carbonyl | C=O stretch | 1710 - 1680 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Morpholine | C-N stretch | 1250 - 1020 |

| Morpholine | C-O-C stretch | 1150 - 1085 |

| Aryl Halide | C-Cl stretch | 1095 - 1085 |

Note: This table presents typical wavenumber ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak with about one-third the intensity of the molecular ion peak would also be observed. chemguide.co.uklibretexts.org

The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides valuable structural information. libretexts.org Common fragmentation pathways for this compound could include the loss of the carboxylic acid group (-COOH), the morpholine ring, or the chlorine atom. libretexts.org Analysis of these fragments helps to piece together the structure of the original molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z Value | Interpretation |

| [M]⁺ | 255.05 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 257.05 | Molecular ion with ³⁷Cl |

| [M-COOH]⁺ | 210.06 | Loss of the carboxylic acid group |

| [M-Morpholine]⁺ | 168.99 | Loss of the morpholine ring |

| [C₇H₄ClO₂]⁺ | 155.99 | Fragment containing the chlorobenzoic acid moiety |

Note: The m/z values are calculated based on the most abundant isotopes and are for illustrative purposes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the carboxylic acid and the heteroatoms (nitrogen and oxygen) in the morpholine ring. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the substituents on the benzene (B151609) ring.

Application of Hyphenated Techniques (e.g., LC-MS, UPLC-MS) in Analysis

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov It is widely used for the quantification and identification of compounds in various matrices. nih.gov In the context of this compound, LC-MS can be used to determine its purity and to identify any related impurities or degradation products.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC is a type of high-performance liquid chromatography that uses smaller stationary phase particles, resulting in faster analysis times and improved resolution. nih.gov When coupled with mass spectrometry, UPLC-MS provides a highly efficient and sensitive method for analyzing compounds like this compound. mdpi.comlcms.cz

Crystallographic and Solid State Chemistry of 4 Chloro 2 Morpholinobenzoic Acid

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Absolute Configuration

There is currently no publicly available scientific literature or database entry detailing single-crystal X-ray diffraction studies performed on 4-chloro-2-morpholinobenzoic acid. Consequently, experimentally determined data on its precise molecular geometry, bond lengths, bond angles, and absolute configuration are not available.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | No data available |

| Space Group | No data available |

| Unit Cell Dimensions | a = Å, b = Å, c = Å, α = °, β = °, γ = ° |

| Volume (V) | ų |

| Z | No data available |

| Calculated Density (ρ) | g/cm³ |

| Absorption Coefficient (μ) | mm⁻¹ |

| F(000) | No data available |

This table is based on the lack of available crystallographic data.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A detailed analysis of the intermolecular interactions and crystal packing motifs of this compound is contingent upon the determination of its crystal structure through methods such as single-crystal X-ray diffraction. As this primary data is not available in published literature, a definitive description of the hydrogen bonding patterns, π-π stacking, or other non-covalent interactions that govern its solid-state assembly cannot be provided at this time.

Polymorphism and Pseudopolymorphism: Characterization and Formation Mechanisms

The existence of polymorphs or pseudopolymorphs for any given compound is established through dedicated screening and characterization studies. There are no published reports on polymorphic or pseudopolymorphic forms of this compound. Therefore, information regarding the characterization and formation mechanisms of different crystalline forms of this compound is not available.

Cocrystallization and Salt Formation Strategies for Solid-State Modulation

Cocrystallization and salt formation are established strategies in crystal engineering to modify the physicochemical properties of a solid. However, a review of the scientific literature reveals no studies focused on the design, synthesis, or characterization of cocrystals or salts involving this compound.

Table 2: Reported Cocrystals and Salts of this compound

| Coformer/Counterion | Stoichiometric Ratio | Resulting Form | Reference |

| No data available | No data available | No data available | No data available |

This table reflects the absence of published data on cocrystals or salts of the subject compound.

Crystal Engineering Principles Applied to this compound Systems

The application of crystal engineering principles, such as the use of supramolecular synthons to guide the assembly of molecules in a crystal lattice, requires a foundational understanding of the target molecule's crystallographic behavior. As there are no published studies on the crystal structure or solid-state chemistry of this compound, there is no available information on the application of crystal engineering principles to systems involving this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which provide a balance of accuracy and computational cost. researchgate.netuc.pt

Optimized Geometry: For a molecule like 4-Chloro-2-morpholinobenzoic acid, the key structural features include the planarity of the benzene (B151609) ring and the orientation of the morpholino and carboxylic acid substituents. In related compounds like 2-chlorobenzoic acid (2CBA), DFT calculations have shown that the carboxylic acid group is twisted out of the plane of the benzene ring due to steric hindrance from the ortho-chloro substituent. uc.pt The introduction of a significantly bulkier morpholino group at the 2-position in this compound would induce a more pronounced steric clash. This would force both the morpholino and carboxylic acid groups to adopt non-planar orientations relative to the aromatic ring. The morpholine (B109124) ring itself would likely adopt a stable chair conformation.

Detailed structural parameters for 2-chlorobenzoic acid, calculated using the B3LYP/6-311++G(d,p) method, serve as a foundational reference. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of 2-Chlorobenzoic Acid (Theoretical)

| Parameter | **Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) ** |

|---|---|

| Bond Lengths | |

| C-Cl | 1.751 |

| C=O | 1.214 |

| C-O | 1.365 |

| O-H | 0.970 |

| Bond Angles | |

| C2-C1-C6 | 118.5 |

| C1-C2-Cl | 119.8 |

| C1-C(O)-O | 116.3 |

| C(O)-O-H | 105.7 |

| Dihedral Angles | |

| C2-C1-C(O)-O | 137.9 |

| O-C-O-H | 179.9 (trans-conformer) |

Data derived from studies on 2-chlorobenzoic acid as a proxy. researchgate.netuc.pt

Electronic Properties: Electronic properties such as the dipole moment are determined by the charge distribution across the molecule. In a study of 2-amino-4-chlorobenzoic acid, a related molecule, the calculated dipole moment was found to be significant, reflecting the molecule's polarity. researchgate.net For this compound, the presence of the electronegative chlorine atom, the polar carboxylic acid group, and the electron-donating morpholino group would result in a substantial net dipole moment, influencing its solubility and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. libretexts.org These simulations can reveal the conformational flexibility of a molecule and its interactions with a solvent, providing a dynamic picture of its behavior.

For this compound, an MD simulation would likely show significant rotational freedom around the C-N bond connecting the morpholino group to the benzene ring and the C-C bond connecting the carboxylic acid group. The morpholine ring itself would exhibit fluctuations around its low-energy chair conformation. In an aqueous solution, the simulation would highlight the formation of hydrogen bonds between the carboxylic acid group (both the carbonyl oxygen and the hydroxyl group) and surrounding water molecules. These interactions would govern the molecule's orientation and solvation shell structure, which are critical for its chemical reactivity and biological availability.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies for key functional groups in related molecules provide a basis for understanding the spectrum of this compound. researchgate.netnih.govniscpr.res.in The addition of the morpholino group would introduce characteristic C-N and C-O-C stretching vibrations, which are typically absent in simpler chlorobenzoic acids.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in Related Benzoic Acids

| Vibrational Mode | Compound | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 2-chlorobenzoic acid | 3567 | 3540 (gas phase) |

| C=O Stretch | 2-chlorobenzoic acid | 1745 | 1765 (gas phase) |

| N-H Asymmetric Stretch | 5-amino-2-chlorobenzoic acid | 3519 | 3480 |

| N-H Symmetric Stretch | 5-amino-2-chlorobenzoic acid | 3424 | 3380 |

| C-Cl Stretch | 2-chlorobenzoic acid | 761 | 758 |

Data sourced from DFT studies on 2-chlorobenzoic acid and 5-amino-2-chlorobenzoic acid. researchgate.netnih.gov

NMR Chemical Shifts: The prediction of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within DFT is a standard technique for structure elucidation. acs.orgnih.govmdpi.com While calculated shifts for this compound are not available, experimental data for 2-chlorobenzoic acid provides a reference point. chemicalbook.com The introduction of the electron-donating morpholino group at the 2-position would be expected to cause an upfield shift (lower ppm) for the adjacent ring protons and carbons compared to the values seen in 2-chlorobenzoic acid.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com

For this compound, the morpholino group, being a strong electron-donating group, would significantly raise the energy of the HOMO, localizing it primarily on the amino nitrogen and the aromatic ring. Conversely, the electron-withdrawing carboxylic acid and chloro groups would lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting a molecule that is chemically reactive. wuxiapptec.com

Table 3: Calculated FMO Properties for Related Chloro-Substituted Benzoic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-amino-4-chlorobenzoic acid | -6.22 | -1.53 | 4.69 |

| 4-amino-2-chlorobenzoic acid | -6.07 | -1.33 | 4.74 |

| 2-chloro-6-fluorobenzoic acid | -8.99 | -2.31 | 6.68 |

Data sourced from DFT/B3LYP studies on related molecules. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylate group, identifying them as the primary sites for hydrogen bonding and interaction with electrophiles. A region of high positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, marking it as the site of deprotonation. The nitrogen atom of the morpholino group would also show negative potential, though likely less intense than the carboxylic oxygens. This analysis is crucial for understanding how the molecule will interact with biological receptors or other reactants. nih.gov

Applications and Emerging Research Areas of the 4 Chloro 2 Morpholinobenzoic Acid Scaffold

Utility as a Synthetic Intermediate for Advanced Organic Molecules

4-Chloro-2-morpholinobenzoic acid serves as a valuable starting material or intermediate in the synthesis of more complex organic molecules. Its structure, featuring a substituted benzoic acid and a morpholine (B109124) ring, offers multiple reaction sites for chemical modification. This allows for the construction of diverse molecular architectures. For instance, similar chloro-substituted benzoic acid derivatives are recognized as versatile building blocks for creating various heterocyclic scaffolds, which are of significant interest in contemporary drug discovery. nih.govresearchgate.net The presence of the chlorine atom, the carboxylic acid group, and the morpholine nitrogen allows for a range of chemical transformations, including but not limited to, amidation, esterification, and cross-coupling reactions. These reactions enable the expansion of the molecular framework, leading to the generation of libraries of compounds for various screening purposes.

Scaffold-Based Chemical Biology and Drug Design: Exploration of the Morpholinobenzoic Acid Framework

In the fields of chemical biology and drug design, the concept of a molecular scaffold is central to the discovery of new bioactive compounds. lifechemicals.comnih.govchemrxiv.org A scaffold represents the core structure of a molecule, providing the essential framework for the spatial arrangement of functional groups that interact with biological targets. nih.gov The morpholinobenzoic acid framework is a prime example of a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets with high affinity.

The exploration of the morpholinobenzoic acid framework has been a key strategy in the design of new therapeutic agents. nih.gov By systematically modifying the scaffold, for example, through the addition of different substituents at various positions, medicinal chemists can create a library of analogues. lifechemicals.com This approach, known as scaffold-based drug design, allows for the systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. gardp.orgresearchgate.net The ultimate goal is to identify novel compounds with improved therapeutic profiles.

Investigation of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

A significant area of research involving the this compound scaffold is its role in the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). nih.govwikipedia.org PC-PLC is an enzyme that plays a crucial role in cell signaling by breaking down phosphatidylcholine, a major component of cell membranes, into second messengers. wikipedia.orgsigmaaldrich.com The dysregulation of PC-PLC activity has been implicated in the progression of various diseases, including cancer and inflammation, making it an attractive target for therapeutic intervention. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.orgscirp.org In the context of PC-PLC inhibition, SAR studies on the morpholinobenzoic acid scaffold have provided valuable insights into the key structural features required for potent and selective inhibition.

Research has shown that modifications to the core 2-morpholinobenzoic acid structure can significantly impact its inhibitory activity against PC-PLC. nih.gov For example, studies have explored the effects of altering the substitution pattern on the central benzoic acid ring, modifying the alkyl heterocycle (morpholine), and introducing methyl groups on the N-benzyl bridge of related scaffolds. nih.gov These investigations have helped to define the pharmacophore, which is the essential three-dimensional arrangement of functional groups responsible for the biological activity. The findings from these SAR studies guide the design of new, more effective PC-PLC inhibitors.

Table 1: Key Structural Modifications and Their Impact on PC-PLC Inhibitory Activity

| Structural Modification | Observed Effect on Activity | Reference |

| Alterations to the central ring substitution pattern | Influences inhibitor potency and selectivity | nih.gov |

| Changes to the alkyl heterocycle | Affects binding to the enzyme's active site | nih.gov |

| Methylation of the N-benzyl bridge | Can enhance biological activity | nih.gov |

To gain a deeper understanding of how this compound derivatives interact with PC-PLC at the molecular level, researchers employ computational techniques such as molecular docking and molecular dynamics simulations. nih.govnih.gov Molecular docking predicts the preferred binding orientation of a ligand (the inhibitor) within the active site of a protein (the enzyme). nih.govmdpi.com This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-enzyme complex. nih.gov

The metabolic stability of a potential drug candidate is a critical parameter that is assessed early in the drug discovery process. researchgate.netnih.gov In vitro metabolic stability assays are used to determine how susceptible a compound is to being broken down by metabolic enzymes, primarily those found in the liver. researchgate.netnuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its rate of degradation over time. nuvisan.com

For derivatives of this compound, assessing their metabolic stability is crucial for predicting their in vivo behavior. nih.gov A compound with high metabolic stability is more likely to have a longer half-life in the body, which can lead to a more sustained therapeutic effect. nih.gov Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to be effective. researchgate.net Recent studies have shown that compounds based on the 2-morpholino-5-N-benzylamino benzoic acid scaffold can exhibit a high degree of stability when exposed to rat microsomes, which is a promising finding for the development of these compounds as therapeutic agents. nih.gov

Table 2: Parameters Assessed in In Vitro Metabolic Stability Assays

| Parameter | Description | Reference |

| In Vitro Half-life (t1/2) | The time it takes for 50% of the compound to be metabolized. | nih.govnuvisan.com |

| Intrinsic Clearance (CLint) | A measure of the inherent ability of metabolic enzymes to clear the compound. | nih.govnuvisan.com |

Contribution to Materials Science: Design and Synthesis of Functional Materials

Beyond its applications in the life sciences, the this compound scaffold and its derivatives also have potential applications in materials science. The unique structural features of these compounds, including their aromatic and heterocyclic components, make them interesting building blocks for the design and synthesis of functional materials. For example, the ability of benzoic acid derivatives to self-assemble and form ordered structures could be exploited in the development of new crystalline materials with specific optical or electronic properties. The principles of crystal engineering, which involve the rational design of molecular solids, could be applied to create novel materials based on this scaffold.

Future Research Directions and Unexplored Avenues

The this compound scaffold, while a specific chemical entity, belongs to the broader class of 2-morpholinobenzoic acids, which are gaining attention in medicinal chemistry. Future research on this and related scaffolds is branching into several promising, yet underexplored, areas, primarily driven by their potential as inhibitors of key cellular enzymes implicated in cancer.

Recent investigations have centered on the 2-morpholinobenzoic acid scaffold as a source of antiproliferative agents that target phosphatidylcholine-specific phospholipase C (PC-PLC). nih.gov This enzyme's overexpression and the subsequent dysregulation of choline (B1196258) phospholipid metabolism are linked to various cancers. A 2025 study that synthesized and evaluated 81 compounds based on a core 2-morpholino-5-N-benzylamino benzoic acid structure confirmed this scaffold as an optimal pharmacophore for inhibiting PC-PLC and exhibiting anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines. nih.gov

The key findings from this research provide a clear roadmap for future exploration:

Pharmacophore Modification: The study identified benzylic N-methylated compounds as the most biologically active, signaling a need for further investigation into modifications around this specific part of the pharmacophore. nih.gov Future work will likely focus on a more extensive exploration of substitutions on the central benzoic acid ring and variations of the alkyl heterocycle to refine the structure-activity relationship. nih.gov

Metabolic Stability: The 2-morpholinobenzoic acid family of molecules demonstrated high stability in the presence of rat microsomes, which is a favorable characteristic for drug development. nih.gov This encourages further pharmacokinetic profiling to assess their potential as viable drug candidates.

Beyond PC-PLC inhibition, the structural motifs of this compound suggest other unexplored therapeutic avenues. The presence of the chloro-substituted phenyl ring is significant. Chlorine atoms play a profound role in drug discovery, often enhancing the pharmacological profile of a molecule. chemrxiv.org The versatility of the chloro substituent allows it to act as a bioisostere for various functional groups, and its introduction is a common strategy in medicinal chemistry to improve potency and metabolic properties. chemrxiv.orgyoutube.com

An unexplored, yet plausible, research direction would be to investigate the this compound scaffold as an inhibitor for other targets where similar chlorinated benzoic acid structures have shown activity. For instance, the structurally related compound 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) has been identified as a specific inhibitor of the TMEM206 chloride ion channel at low pH. nih.gov Researchers suggest that the CBA scaffold could be a promising starting point for developing more potent and specific TMEM206 inhibitors. nih.gov This opens the possibility that the this compound core could be adapted and tested for similar ion channel inhibitory activity, representing a currently unexplored avenue.

Further research could also focus on leveraging this scaffold for the synthesis of diverse heterocyclic systems, a strategy proven effective with other substituted chlorobenzoic acids. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a versatile building block to create libraries of benzimidazoles, quinoxalinones, and benzodiazepinediones, which are significant in drug discovery. youtube.com Applying similar synthetic strategies to this compound could yield novel compound libraries for screening against a wide range of biological targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-2-morpholinobenzoic acid to improve yield and purity?

- Methodological Answer : Utilize regioselective substitution reactions to introduce the morpholino group at the 2-position. Monitor reaction progress via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and adjust stoichiometry of chloro and morpholine precursors based on real-time UV detection (λ = 254 nm). Purify via recrystallization in ethanol-water mixtures, leveraging differential solubility of intermediates .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond lengths and angles, particularly focusing on the morpholino ring’s conformation .

- NMR spectroscopy : Assign peaks using - and -NMR with deuterated DMSO as a solvent. The morpholino group’s protons (δ 3.5–3.7 ppm) and aromatic protons (δ 7.2–8.1 ppm) should show distinct splitting patterns .

- FT-IR : Validate functional groups (e.g., C=O stretch at ~1680 cm, morpholino C-N at ~1250 cm) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Use mass spectrometry to detect degradation products (e.g., hydrolysis of the morpholino ring or dechlorination). Store the compound in amber vials at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s pharmacological activity?

- Methodological Answer :

- Docking studies : Re-evaluate protein-ligand interactions using AutoDock Vina with flexible side-chain adjustments for target receptors (e.g., kinases or GPCRs). Compare results with experimental IC values from in vitro assays .

- MD simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the morpholino group and receptor residues .

- Validate outliers using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can researchers design experiments to probe the compound’s role in modulating enzyme kinetics?

- Methodological Answer :

- Kinetic assays : Use a stopped-flow spectrophotometer to measure initial reaction rates of target enzymes (e.g., cytochrome P450 isoforms) with varying substrate concentrations (0.1–10 μM). Fit data to Michaelis-Menten models using GraphPad Prism.

- Inhibition mechanisms : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For IC determination, use sigmoidal dose-response curves with triplicate replicates .

Q. What advanced crystallographic techniques address challenges in resolving hydrogen-bonding networks in this compound derivatives?

- Methodological Answer :

- High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7 Å) to resolve weak electron density features. Refine using SHELXL with anisotropic displacement parameters for non-H atoms .

- Hydrogen atom localization : Employ neutron diffraction or charge-density analysis (Multipole Model) to map precise H-bond geometries, especially for the morpholino N-H···O interactions .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.

- Monitor airborne concentrations via OSHA-approved colorimetric tubes (detection limit: 0.1 ppm).

- Implement emergency showers/eye wash stations accessible within 10 seconds of exposure .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and document via electronic lab notebooks (ELNs).

- Share crystallographic data (CIF files) in the Cambridge Structural Database (CSD) for cross-validation .

- Use QC thresholds (e.g., ≥95% purity by HPLC, melting point within ±2°C of literature values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.